molecular formula C14H12N2O2S B145186 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 134670-46-5

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B145186
CAS No.: 134670-46-5
M. Wt: 272.32 g/mol
InChI Key: IKGDGHBVWWWUGA-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, some thiazole derivatives have been found to inhibit the helminth-specific mitochondrial enzyme, stopping the tricarboxylic acid cycle (TCA cycle) and adenosine triphosphate (ATP) production leading to helminth’s death .

Cellular Effects

The cellular effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde are not fully understood. Thiazole derivatives have been found to have diverse effects on cells. For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Molecular Mechanism

The molecular mechanism of action of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully known. Thiazole derivatives have been found to interact with various biomolecules. For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II .

Temporal Effects in Laboratory Settings

The temporal effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in laboratory settings are not fully known. Thiazole derivatives have been found to have diverse effects over time. For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Dosage Effects in Animal Models

The dosage effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in animal models are not fully known. Thiazole derivatives have been found to have diverse effects at different dosages. For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death at certain dosages .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives have been found to have diverse effects on cellular localization and accumulation .

Subcellular Localization

Thiazole derivatives have been found to have diverse effects on subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the final product . The reaction is often carried out in solvents such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid can enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-8-19-14-15-13(12(7-17)16(9)14)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGDGHBVWWWUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424361
Record name 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134670-46-5
Record name 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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